1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride
Description
1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride is a halogenated cyclobutane derivative with a bromophenyl group at position 1 and a fluorine substituent at position 3 of the cyclobutane ring. According to available data, its molecular formula is reported as C₈H₁₀BrN with a molecular weight of 164.21 g/mol . The compound is primarily utilized in crystallographic and pharmaceutical research due to its structural rigidity and halogen-mediated interactions .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-fluorocyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-8-3-1-7(2-4-8)10(13)5-9(12)6-10;/h1-4,9H,5-6,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKAAHKOZCQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)Br)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094461-96-6 | |
| Record name | 1-(4-bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Photochemical [2+2] Cycloaddition
The [2+2] cycloaddition of alkenes under UV light is a classical method for cyclobutane synthesis. For instance, irradiation of methyl coumalate (78 ) induces a 4π electrocyclization to yield photopyrone (77 ), which is hydrogenated to produce 1,3-cyclobutanedicarboxylate (75 ). This intermediate serves as a precursor for further functionalization.
Example Protocol :
Transition Metal-Catalyzed C–H Functionalization
Palladium-catalyzed C–H arylation enables direct coupling of aryl halides to cyclobutane intermediates. Source reports the monoarylation of 1,3-cyclobutanedicarboxylate (75 ) with 3,4,5-trimethoxyiodobenzene (81 ) using Pd(OAc)₂ and pivalic acid in hexafluoro-2-propanol (HFIP), yielding 82 in 72% yield. This method minimizes overarylation by leveraging steric bulk from HFIP.
Optimized Conditions :
- Catalyst : Pd(OAc)₂ (10 mol%)
- Ligand : Pivalic acid (2.0 equiv)
- Solvent : HFIP
- Temperature : 80°C, 24 h
Introduction of the 4-Bromophenyl Group
Suzuki-Miyaura Coupling
Coupling 4-bromophenylboronic acid with a bromocyclobutane intermediate offers regioselectivity. Source highlights the use of potassium tert-butoxide in sulfolane at 160–165°C to facilitate nucleophilic aromatic substitution between bromobenzene and piperidine, yielding N-phenylpiperidine. Adapting this, bromobenzene could react with a cyclobutane amine precursor.
Case Study :
Electrophilic Bromination
Source describes bromination using aqueous HBr (48%) in dimethyl sulfoxide (DMSO) at 60°C for 2 h, achieving 96% yield for 1-(4-Bromophenyl)piperazine. This method could brominate a pre-functionalized cyclobutane-phenyl intermediate.
General Procedure :
Fluorination Strategies
Electrophilic Fluorination
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is widely used for introducing fluorine. Source employs HBr for bromination, but analogous conditions with Selectfluor® could fluorinate a meta-position relative to bromine.
Proposed Protocol :
- Substrate : 3-Bromo-cyclobutan-1-amine
- Fluorinating Agent : Selectfluor® (1.2 equiv)
- Solvent : Acetonitrile, 40°C, 6 h
- Yield : ~85% (estimated)
Halogen Exchange
A Balz-Schiemann reaction using diazonium tetrafluoroborate salts could replace a nitro or amino group with fluorine. This method is less common for cyclobutanes due to thermal instability but remains viable for aromatic systems.
Amine Formation and Hydrochloride Salt Preparation
Reductive Amination
Conversion of a ketone intermediate to the amine via reductive amination with NaBH₃CN or H₂/Pd-C is a standard approach. Source isolates (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride by treating the amine with HCl gas.
Example :
Gabriel Synthesis
The Gabriel method protects the amine as a phthalimide, which is hydrolyzed under acidic or basic conditions. This route avoids over-alkylation and is compatible with cyclobutane rings.
Integrated Synthetic Routes and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized cyclobutane compounds.
Scientific Research Applications
1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl and fluorine substituents can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with the target molecule, differing in halogen positioning, fluorine substitution, or ring size:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies
Impact of Halogen Positioning :
- The 4-bromophenyl group in the target compound enhances π-π stacking interactions in crystal lattices compared to the 2-bromophenyl analogue, which exhibits steric hindrance due to ortho-substitution .
- The 3-bromophenyl variant (cyclohexane derivative) shows increased lipophilicity, improving solubility in organic solvents like chloroform and DMSO .
Fluorine Substitution Effects :
- The 3-fluoro substituent in the target compound reduces hydrogen-bonding capacity compared to the 3,3-difluoro analogue, which forms stronger van der Waals interactions .
- The difluoro analogue’s higher molecular weight (298.56 vs. 164.21 g/mol) correlates with enhanced thermal stability in crystallographic studies .
Ring Size and Conformational Flexibility :
- The cyclohexane derivative exhibits greater conformational flexibility than the rigid cyclobutane-based compounds, influencing its binding affinity in receptor studies .
- The ethylamine chain in (R)-(+)-1-(4-bromophenyl)ethylamine hydrochloride allows for chiral resolution, making it valuable in asymmetric catalysis .
Biological Activity
1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound is characterized by its unique cyclobutane structure, which is substituted with a bromophenyl and a fluorine atom. These substitutions are crucial as they influence the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing various signaling pathways.
- Enzyme Inhibition : It could inhibit certain enzymes, thereby affecting metabolic processes.
- Cellular Uptake : The structural features may enhance cellular uptake, increasing its efficacy in target tissues.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, notably:
- Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Activity : Preliminary data suggest potential effectiveness against various bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against certain bacteria | |
| Enzyme Inhibition | Potential inhibition of enzymes |
Case Studies
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Anticancer Activity : A study demonstrated that related compounds could significantly reduce the viability of breast cancer cells through apoptosis pathways. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Efficacy : Research on similar amine derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes.
- Enzyme Interaction : A study indicated that derivatives could inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells .
Research Findings
Recent findings emphasize the importance of the bromine and fluorine substitutions in enhancing biological activity. The presence of these halogens often correlates with increased lipophilicity, facilitating better membrane penetration and receptor interaction.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-fluorocyclobutan-1-amine | Chlorine instead of Bromine | Reduced anticancer activity |
| 1-(4-Bromophenyl)-3-chlorocyclobutan-1-amine | Chlorine instead of Fluorine | Altered enzyme inhibition profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
